Cas no 37865-94-4 (3-methyl-octahydro-1H-indole)
3-methyl-octahydro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 3-methyloctahydro-1H-indole
- 1H-indole, octahydro-3-methyl-
- 3-methyl-octahydro-indole
- 37865-94-4
- SCHEMBL11740135
- ZCJGZUQXRFHPQL-UHFFFAOYSA-N
- CHEBI:229440
- 3-methyl-octahydroindole
- CS-0261286
- octahydro-3-methyl-1H-Indole
- EN300-78030
- 3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
- AKOS006352456
- Perhydroskatol
- Skatole, perhydro-
- Z1202249435
- 3-methyl-octahydro-1H-indole
-
- Inchi: 1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3
- InChI Key: ZCJGZUQXRFHPQL-UHFFFAOYSA-N
- SMILES: N1CC(C)C2CCCCC12
Computed Properties
- Exact Mass: 139.13621
- Monoisotopic Mass: 139.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
3-methyl-octahydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497895-10mg |
3-methyl-octahydro-1H-indole |
37865-94-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497895-50mg |
3-methyl-octahydro-1H-indole |
37865-94-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497895-100mg |
3-methyl-octahydro-1H-indole |
37865-94-4 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM415457-1g |
3-methyl-octahydro-1H-indole |
37865-94-4 | 95%+ | 1g |
$906 | 2024-07-17 | |
| A2B Chem LLC | AV70018-50mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 50mg |
$219.00 | 2024-04-20 | |
| A2B Chem LLC | AV70018-100mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 100mg |
$306.00 | 2024-04-20 | |
| A2B Chem LLC | AV70018-250mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AV70018-500mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 500mg |
$645.00 | 2024-04-20 | |
| A2B Chem LLC | AV70018-1g |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 1g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AV70018-2.5g |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 2.5g |
$1566.00 | 2024-04-20 |
3-methyl-octahydro-1H-indole Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-methyl-octahydro-1H-indole
Professional Introduction to 3-Methyl-octahydro-1H-indole (CAS No. 37865-94-4)
3-Methyl-octahydro-1H-indole, a compound with the chemical formula C₁₁H₁₇N and the CAS number 37865-94-4, is a significant molecule in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structure of 3-methyl-octahydro-1H-indole features a saturated indole ring system, which is a common motif in many bioactive natural products and synthetic drugs.
The indole core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. The presence of a methyl group at the 3-position of the indole ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of more complex molecules. The octahydro moiety contributes to the lipophilicity of the compound, which is often crucial for membrane permeability and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 3-methyl-octahydro-1H-indole and biological targets. These studies have highlighted its potential as a lead compound in the development of novel therapeutic agents. For instance, research has demonstrated that derivatives of this compound exhibit promising activity against certain enzymes and receptors involved in neurological disorders.
In particular, studies have focused on the modulation of serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The unique structural features of 3-methyl-octahydro-1H-indole allow it to bind selectively to these receptors, offering a potential therapeutic window for developing new treatments. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drugs.
The synthesis of 3-methyl-octahydro-1H-indole has been optimized through various methodologies, including catalytic hydrogenation and palladium-catalyzed reactions. These synthetic routes have been refined to achieve high yields and purity, making it accessible for further derivatization and biological testing. The availability of this compound in pure form has facilitated its use in high-throughput screening (HTS) campaigns, where it can be rapidly tested against large libraries of biological targets.
One notable application of 3-methyl-octahydro-1H-indole is in the development of anti-inflammatory agents. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have shown that certain derivatives of this compound can inhibit key inflammatory pathways by modulating enzyme activity and receptor binding. This has sparked interest in exploring its potential as a lead compound for novel anti-inflammatory drugs.
The pharmacokinetic properties of 3-methyl-octahydro-1H-indole have also been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Research has indicated that this compound exhibits favorable pharmacokinetic profiles, including reasonable oral bioavailability and moderate metabolic clearance. These characteristics make it a promising candidate for further development into an oral therapeutic agent.
In conclusion, 3-methyl-octahydro-1H-indole (CAS No. 37865-94-4) is a versatile and biologically active compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the treatment of neurological disorders and inflammatory conditions. As our understanding of its biology expands, so too does its promise as a future drug candidate.
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